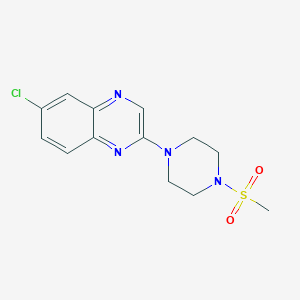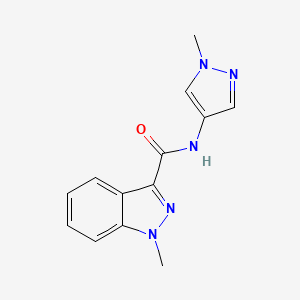![molecular formula C16H15ClN4O B6475691 5-chloro-2-[4-(pyridin-2-yl)piperazin-1-yl]-1,3-benzoxazole CAS No. 2340988-46-5](/img/structure/B6475691.png)
5-chloro-2-[4-(pyridin-2-yl)piperazin-1-yl]-1,3-benzoxazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-chloro-2-[4-(pyridin-2-yl)piperazin-1-yl]-1,3-benzoxazole is a heterocyclic compound that features a benzoxazole core substituted with a chloro group and a pyridinyl-piperazine moiety. This compound is of interest due to its potential biological activities and applications in medicinal chemistry.
作用機序
Target of Action
Similar compounds have been found to interact withCyclin-Dependent Kinases (CDKs) . CDKs are a group of protein kinases that regulate the cell cycle and are potential targets for cancer therapy .
Mode of Action
The compound binds directly to its target, potentially blocking the downstream signaling pathway and inhibiting cell proliferation . This interaction could lead to the suppression of the cell cycle progression and induction of cellular apoptosis .
Biochemical Pathways
Given its potential interaction with cdks, it may affect pathways related to cell cycle regulation and apoptosis .
Result of Action
The result of the compound’s action could be the inhibition of cell proliferation and the induction of apoptosis . This could potentially lead to the suppression of tumor growth in the context of cancer treatment .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-chloro-2-[4-(pyridin-2-yl)piperazin-1-yl]-1,3-benzoxazole typically involves multi-step procedures. One common method includes the reaction of 5-chloro-2-aminobenzoxazole with 1-(2-pyridyl)piperazine under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability.
化学反応の分析
Types of Reactions
5-chloro-2-[4-(pyridin-2-yl)piperazin-1-yl]-1,3-benzoxazole can undergo various chemical reactions, including:
Nucleophilic substitution: The chloro group can be replaced by other nucleophiles.
Oxidation and reduction: The compound can be oxidized or reduced under appropriate conditions.
Coupling reactions: The pyridinyl-piperazine moiety can participate in coupling reactions with other aromatic or heteroaromatic compounds.
Common Reagents and Conditions
Nucleophilic substitution: Reagents like sodium methoxide or potassium tert-butoxide in solvents such as methanol or dimethyl sulfoxide (DMSO).
Oxidation: Reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted benzoxazole derivatives, while oxidation and reduction can modify the functional groups present on the molecule.
科学的研究の応用
5-chloro-2-[4-(pyridin-2-yl)piperazin-1-yl]-1,3-benzoxazole has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as an antipsychotic, antimicrobial, and antiviral agent
Biological Studies: The compound is used in studies to understand its interaction with biological targets such as enzymes and receptors.
Industrial Applications: It may be used in the development of new materials with specific properties due to its unique chemical structure.
類似化合物との比較
Similar Compounds
3-(piperazin-1-yl)-1,2-benzothiazole: Shares a similar piperazine moiety and benzothiazole core.
2-(pyridin-2-yl)pyrimidine derivatives: Contains a pyridinyl group similar to the pyridinyl-piperazine moiety.
Uniqueness
5-chloro-2-[4-(pyridin-2-yl)piperazin-1-yl]-1,3-benzoxazole is unique due to its specific combination of a benzoxazole core with a chloro substituent and a pyridinyl-piperazine moiety.
特性
IUPAC Name |
5-chloro-2-(4-pyridin-2-ylpiperazin-1-yl)-1,3-benzoxazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15ClN4O/c17-12-4-5-14-13(11-12)19-16(22-14)21-9-7-20(8-10-21)15-3-1-2-6-18-15/h1-6,11H,7-10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WIPAHWAWJLQFSP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=N2)C3=NC4=C(O3)C=CC(=C4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15ClN4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.77 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![4-({1-[(1-ethyl-2-methyl-1H-imidazol-4-yl)sulfonyl]piperidin-3-yl}methoxy)pyridine](/img/structure/B6475608.png)
![4-methyl-N-{2-[5-(1-methyl-1H-pyrazol-4-yl)thiophen-2-yl]ethyl}thiophene-2-carboxamide](/img/structure/B6475615.png)

![N-[1-(7-chloro-4-methoxy-1,3-benzothiazol-2-yl)piperidin-3-yl]cyclopropanesulfonamide](/img/structure/B6475629.png)
![N-(2-{[2,2'-bithiophene]-5-yl}ethyl)-1,3,5-trimethyl-1H-pyrazole-4-carboxamide](/img/structure/B6475636.png)
![4-{[1-(3-bromobenzoyl)piperidin-4-yl]methoxy}-3-methylpyridine](/img/structure/B6475645.png)
![5-chloro-N-methyl-N-[1-(3-methylquinoxalin-2-yl)piperidin-4-yl]pyrimidin-2-amine](/img/structure/B6475652.png)
![3-{3-[(5-chloro-1,3-benzoxazol-2-yl)(methyl)amino]azetidin-1-yl}pyrazine-2-carbonitrile](/img/structure/B6475658.png)

![N,N,4-trimethyl-6-[4-(3-methylquinoxalin-2-yl)piperazin-1-yl]pyrimidin-2-amine](/img/structure/B6475674.png)
![4-{4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}-2-methyl-6-(1H-pyrazol-1-yl)pyrimidine](/img/structure/B6475681.png)
![2-{4-[6-(1H-pyrazol-1-yl)pyrimidin-4-yl]piperazin-1-yl}-5H,7H,8H-pyrano[4,3-b]pyridine-3-carbonitrile](/img/structure/B6475699.png)
![2-{4-[6-(1H-pyrazol-1-yl)pyridazin-3-yl]piperazin-1-yl}-5H,7H,8H-pyrano[4,3-b]pyridine-3-carbonitrile](/img/structure/B6475710.png)
![2-methyl-3-{4-[6-(trifluoromethyl)pyrimidin-4-yl]piperazin-1-yl}quinoxaline](/img/structure/B6475714.png)
